![molecular formula C15H25N3O3 B12943186 2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide CAS No. 139339-31-4](/img/structure/B12943186.png)
2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide typically involves the formation of the imidazole ring followed by the attachment of the hydroxy and oxodecanamide groups. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound is utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Uniqueness
N-(2-(1H-Imidazol-4-yl)ethyl)-2-hydroxy-4-oxodecanamide is unique due to its specific structure, which combines the imidazole ring with hydroxy and oxodecanamide groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
139339-31-4 |
|---|---|
Molecular Formula |
C15H25N3O3 |
Molecular Weight |
295.38 g/mol |
IUPAC Name |
2-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxodecanamide |
InChI |
InChI=1S/C15H25N3O3/c1-2-3-4-5-6-13(19)9-14(20)15(21)17-8-7-12-10-16-11-18-12/h10-11,14,20H,2-9H2,1H3,(H,16,18)(H,17,21) |
InChI Key |
MIQRCSPQNDLRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CC(C(=O)NCCC1=CN=CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


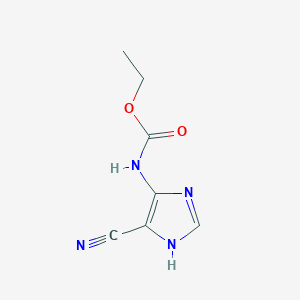
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)




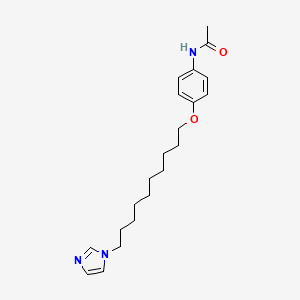
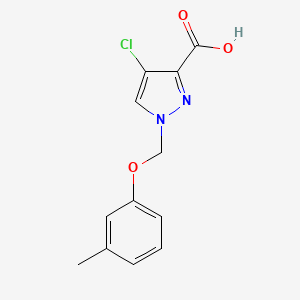

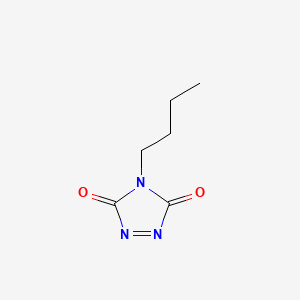


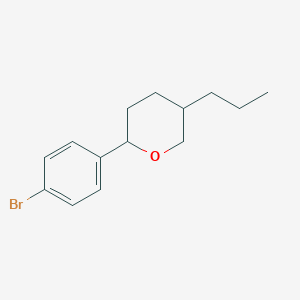
![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
